

Spectroscopic Profile of 2-Methoxy-6-nitrobenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-6-nitrobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-6-nitrobenzaldehyde**. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related isomers and analogues. This guide includes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their own analytical work.

Introduction

2-Methoxy-6-nitrobenzaldehyde is an aromatic organic compound featuring a benzene ring substituted with a methoxy group, a nitro group, and a formyl (aldehyde) group at positions 2, 6, and 1, respectively. The relative positioning of these functional groups—an electron-donating methoxy group and two electron-withdrawing groups (nitro and aldehyde)—creates a unique electronic environment that dictates its chemical reactivity and spectroscopic properties. Understanding this spectroscopic signature is crucial for its synthesis, identification, and application in various fields, including medicinal chemistry and materials science.

This document serves as a valuable resource by compiling predicted spectroscopic data and outlining standard analytical methodologies, thereby facilitating further research and development involving **2-Methoxy-6-nitrobenzaldehyde**.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-Methoxy-6-nitrobenzaldehyde**. These predictions are derived from the analysis of substituent effects observed in the experimental data of closely related compounds such as 2-methoxy-4-nitrobenzaldehyde, 2-methoxy-5-nitrobenzaldehyde, and 2-hydroxy-6-nitrobenzaldehyde.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~10.4	s	-	1H	Aldehyde (-CHO)
~8.0 - 8.2	d	~8.0	1H	Aromatic H
~7.8 - 8.0	t	~8.0	1H	Aromatic H
~7.6 - 7.8	d	~8.0	1H	Aromatic H
~4.0	s	-	3H	Methoxy (-OCH ₃)

Note: The exact chemical shifts and coupling patterns of the aromatic protons are difficult to predict precisely without experimental data but are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and aldehyde groups.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~188 - 192	Aldehyde C=O
~150 - 155	C-OCH ₃
~148 - 152	C-NO ₂
~130 - 135	Aromatic CH
~125 - 130	Aromatic CH
~120 - 125	Aromatic CH
~115 - 120	C-CHO
~56	Methoxy -OCH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2900, ~2800	Weak	Aldehyde C-H Stretch (Fermi resonance)
~1710 - 1690	Strong	Aldehyde C=O Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1530, ~1350	Strong	Asymmetric & Symmetric NO ₂ Stretch
~1250	Strong	Aryl-O Stretch (Methoxy)

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
181	High	[M] ⁺ (Molecular Ion)
180	Medium	[M-H] ⁺
151	Medium	[M-NO] ⁺
135	Medium	[M-NO ₂] ⁺
122	High	[M-CHO-CH ₃] ⁺
106	Medium	[M-NO ₂ -CHO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **2-Methoxy-6-nitrobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). The magnetic field is stabilized and homogenized through shimming.
- **Data Acquisition:**
 - ¹H NMR: A standard one-pulse experiment is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded first.
 - The sample spectrum is then acquired, typically over a range of 4000-400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

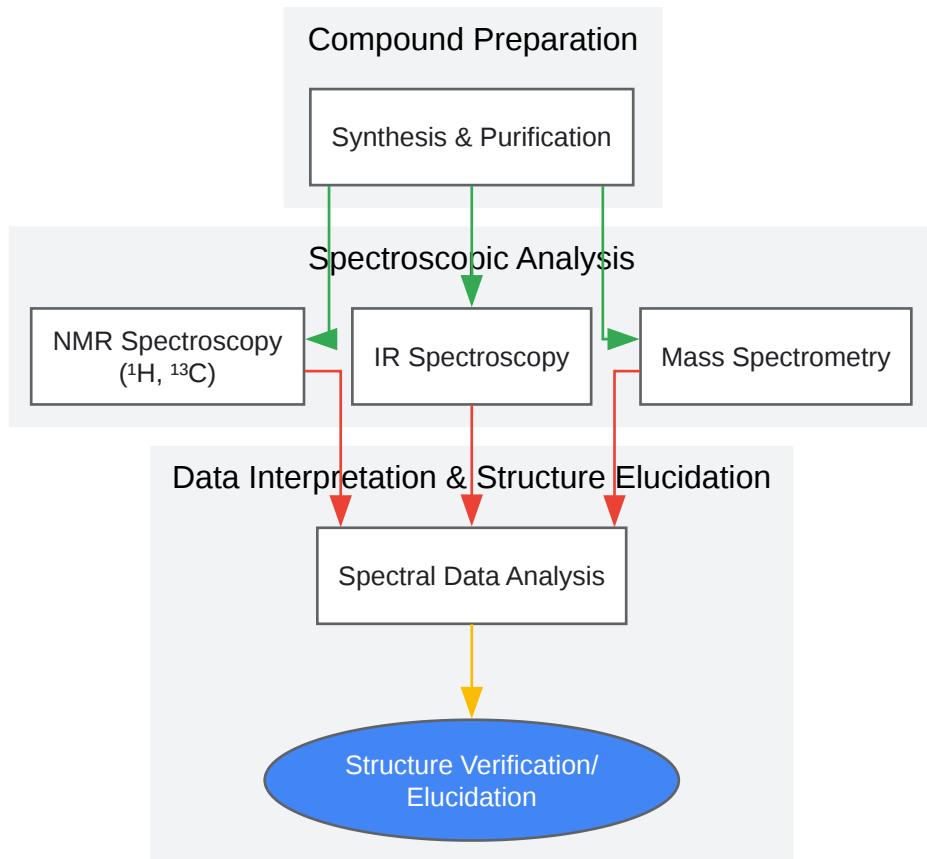
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
- Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow from compound synthesis to structural verification using various spectroscopic techniques.

Conclusion

This technical guide provides a predicted yet comprehensive spectroscopic profile of **2-Methoxy-6-nitrobenzaldehyde**, a compound for which public experimental data is scarce. The tabulated predicted data for ^1H NMR, ^{13}C NMR, IR, and MS, derived from the analysis of related molecules, offers a valuable baseline for researchers. The inclusion of detailed, generalized experimental protocols and a workflow diagram further equips scientists and professionals in the field of drug development and chemical research with the necessary

information to facilitate their work with this and similar compounds. It is anticipated that this guide will serve as a useful reference, encouraging further experimental investigation and application of **2-Methoxy-6-nitrobenzaldehyde**.

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